2-Bromobutyric acid
Overview
Description
2-Bromobutyric acid is an organic compound with the molecular formula CH₃CH₂CH(Br)CO₂H. It is a colorless liquid and is known for its chiral nature due to the presence of a stereogenic center at the 2-position. This compound is used as a building block in various chemical syntheses, including the preparation of pharmaceuticals like Levetiracetam .
Mechanism of Action
Target of Action
2-Bromobutyric acid is an organic compound with the molecular formula CH3CH2CH(Br)CO2H . It is a colorless liquid and the 2-position is stereogenic, making the compound chiral
Mode of Action
It is used as a building block chemical, such as in the preparation of levetiracetam , an anticonvulsant medication . This suggests that it may interact with its targets to induce changes that contribute to its anticonvulsant effects.
Biochemical Pathways
Its use in the synthesis of levetiracetam suggests that it may play a role in the biochemical pathways related to seizure regulation .
Pharmacokinetics
Its solubility in water is 66 g/l at 20 °c , which may influence its absorption and distribution in the body.
Result of Action
Its use in the synthesis of levetiracetam, an anticonvulsant medication , suggests that it may have effects related to the regulation of seizures.
Action Environment
Its boiling point is between 99 to 103 °c at 10 mmhg , and it has a flash point greater than 112 °C . These properties may influence its stability under different environmental conditions.
Preparation Methods
2-Bromobutyric acid can be synthesized through the Hell–Volhard–Zelinsky reaction, which involves the bromination of butyric acid in the presence of a catalytic amount of phosphorus tribromide. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the bromination at the alpha position, resulting in the formation of this compound .
Butyric acid: is treated with in the presence of .
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of butyric acid.
Reduction Reactions: The compound can be reduced to butyric acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 2-bromobutyric aldehyde or this compound derivatives.
Common reagents and conditions used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major products formed from these reactions include butyric acid, 2-bromobutyric aldehyde, and various substituted derivatives.
Scientific Research Applications
2-Bromobutyric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
2-Bromobutyric acid can be compared with other similar compounds such as:
2-Bromopropionic acid: Similar in structure but with one less carbon atom.
2-Bromo-2-methylpropionic acid: Contains a methyl group at the 2-position instead of an ethyl group.
2-Bromohexanoic acid: Has a longer carbon chain compared to this compound.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of pharmaceuticals and other organic compounds. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
2-bromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLSKVCTLCIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Record name | 2-bromobutyric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2-bromobutyric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861642 | |
Record name | Butanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861642 | |
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Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; [Merck Index] | |
Record name | alpha-Bromobutyric acid | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | alpha-Bromobutyric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
80-58-0 | |
Record name | 2-Bromobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromobutanoic acid | |
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Record name | Butanoic acid, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .ALPHA.-BROMOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCO6PW23BT | |
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Synthesis routes and methods
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